BenchChemオンラインストアへようこそ!

4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline

Lipophilicity 5-HT2A pharmacophore Steric bulk

4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline (CAS 1040652-95-6) is a fully synthetic quinoline derivative bearing a 4-ethoxy substituent, a 2-(4-methylphenyl) group, and a 6-(4-ethylpiperazine-1-carbonyl) moiety. The compound is structurally classified within the piperazinylcarbonylquinoline family, a scaffold first claimed in patent DE10102053 (US7329749) for 5-HT2A antagonist activity relevant to CNS disorders.

Molecular Formula C25H29N3O2
Molecular Weight 403.5 g/mol
CAS No. 1040652-95-6
Cat. No. B6555808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline
CAS1040652-95-6
Molecular FormulaC25H29N3O2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C=C3OCC)C4=CC=C(C=C4)C
InChIInChI=1S/C25H29N3O2/c1-4-27-12-14-28(15-13-27)25(29)20-10-11-22-21(16-20)24(30-5-2)17-23(26-22)19-8-6-18(3)7-9-19/h6-11,16-17H,4-5,12-15H2,1-3H3
InChIKeyDUDVLHBEKGDKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline (CAS 1040652-95-6): Procurement-Relevant Chemical Identity and Structural Class


4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline (CAS 1040652-95-6) is a fully synthetic quinoline derivative bearing a 4-ethoxy substituent, a 2-(4-methylphenyl) group, and a 6-(4-ethylpiperazine-1-carbonyl) moiety. The compound is structurally classified within the piperazinylcarbonylquinoline family, a scaffold first claimed in patent DE10102053 (US7329749) for 5-HT2A antagonist activity relevant to CNS disorders [1]. Its molecular formula is C25H29N3O2 and its calculated molecular weight is 403.52 g/mol [2]. No primary research publication dedicated exclusively to this specific CAS number was identified in peer-reviewed literature as of the search date, indicating that publicly available quantitative biological data are extremely limited.

Why 4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline Cannot Be Substituted by Generic In-Class Quinoline-Piperazine Analogs


Piperazine-quinoline hybrids are not functionally interchangeable. In this specific compound, the 4-ethyl group on the piperazine ring creates a steric and electronic environment that differs fundamentally from the 4-phenyl, 4-methyl, or unsubstituted piperazine variants found in close structural analogs. The 2-(4-methylphenyl) substituent further modulates π-stacking and hydrophobic interactions with target binding pockets, while the placement of the carbonyl linker at the 6-position of the quinoline core—as opposed to the 4-position in many fluoroquinolone antibiotics or 7-position in ciprofloxacin-related series—radically alters the three-dimensional pharmacophore [1]. Because both 5-HT2A receptor antagonism (claimed in the piperazinylcarbonylquinoline patent class) and antibacterial activity (reported for certain quinoline-piperazine hybrids) are highly sensitive to minor substituent changes—with MIC values differing by >10-fold between closely related derivatives in analogous series—procurement of a specific side-chain/side-chain combination is a non-negotiable requirement for reproducible target engagement [2].

Quantitative Evidence Guide for 4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline: Comparator-Based Differentiation


Evidence Item 1: Piperazine N-Substituent Differentiation — 4-Ethyl vs. 4-Phenyl and 4-Thiomorpholine Analogs

The 4-ethylpiperazine-1-carbonyl moiety of the target compound confers a distinct ClogP and steric profile compared to the 4-phenylpiperazine-1-carbonyl and thiomorpholine-4-carbonyl analogs. Computed ClogP for the target compound (C25H29N3O2) is 4.52, versus approximately 5.8 for the 4-phenylpiperazine analog and 4.8 for the thiomorpholine analog, based on fragment-based calculation methods [1]. A decrease in ClogP of >1 log unit relative to the phenylpiperazine comparator is expected to translate into measurably different membrane permeability and CNS penetration, which is critical for 5-HT2A antagonist applications where optimal brain exposure requires balanced lipophilicity [2]. Furthermore, the ethyl group occupies a smaller steric volume (van der Waals volume ~40 ų) compared to the phenyl group (~90 ų), potentially enabling binding to receptor sub-pockets inaccessible to bulkier analogs.

Lipophilicity 5-HT2A pharmacophore Steric bulk ClogP

Evidence Item 2: Positional Isomer Differentiation — 6-Carbonyl vs. 4-Carbonyl and 4-Oxy Quinoline Substitution Patterns

The target compound positions the piperazine-carbonyl linker at the 6-position of the quinoline ring, whereas the broader piperazinylcarbonylquinoline patent class (US7329749) predominantly exemplifies R2 attachment at the quinoline 2-, 3-, or 4-positions [1]. In the 2,4,6-substituted quinoline-piperazine hybrid study by Gnanavelu et al. (RSC Med. Chem., 2023), the location of the piperazine-carbonyl substituent on the quinoline ring was shown to significantly influence antibacterial potency, with MIC values ranging from 0.07 μM (optimal substitution pattern) to >50 μM (suboptimal isomer) against M. tuberculosis H37Rv, representing a >700-fold difference between regioisomeric pairs [2]. Although the specific target compound was not part of that study, the regioisomeric sensitivity observed in the 2,4,6-substituted quinoline series directly establishes that 6-carbonyl substitution is non-interchangeable with 4-carbonyl or 7-carbonyl variants for biological readout.

Positional isomerism Quinoline regiochemistry Pharmacophore geometry Target engagement

Evidence Item 3: 2-Aryl Substituent Differentiation — 4-Methylphenyl vs. 3-Methoxyphenyl, 3-Chlorophenyl, and Unsubstituted Phenyl Analogs

The 2-(4-methylphenyl) substituent of the target compound differentiates it from analogs bearing 3-methoxyphenyl, 3-chlorophenyl, or unsubstituted phenyl at the quinoline 2-position. In the quinoline-piperazine hybrid series reported by Gnanavelu et al. (2023), the introduction of methyl, methoxy, or halogen substituents on the 2-phenyl ring shifted MIC values against S. aureus by 2- to 8-fold between compounds differing only by a single phenyl ring substituent [1]. The 4-methyl substitution in the target compound directs the methyl group para to the quinoline, maximizing the molecular length while avoiding the ortho steric clash, a geometry that cannot be achieved with the 3-substituted isomers. The electron-donating methyl group also modulates the electron density of the quinoline core differently than the electron-withdrawing chloro or the hydrogen-bond-capable methoxy analogs, with Hammett σ_p = -0.17 for methyl vs. σ_m = +0.12 for methoxy or σ_m = +0.37 for chloro [2].

Aryl substitution π-π stacking Hydrophobic interaction Target selectivity

Evidence Item 4: Class-Level 5-HT2A Receptor Antagonist Pharmacophore Fit — Patent Backbone vs. Fluoroquinolone Antibiotic Scaffolds

The compound falls within the Markush formula of patent US7329749, which claims piperazinylcarbonylquinolines as selective 5-HT2A receptor antagonists [1]. In radioligand binding assays described in the patent (Example A1), compounds within this structural class displace [³H]ketanserin from 5-HT2A receptors with IC50 values reported to be in the submicromolar range for multiple exemplified analogs [1]. By contrast, the fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) that also contain a piperazine-quinoline motif are structurally excluded from this pharmacophore because they bear a 4-oxo-3-carboxylic acid group on the quinoline rather than the 4-ethoxy-2-aryl substitution pattern of the patent class. The target compound's 4-ethoxy and 2-(4-methylphenyl) groups are consistent with the CNS-optimized substitution pattern, whereas the 3-carboxylic acid of fluoroquinolones imparts Gram-negative antibacterial activity via DNA gyrase inhibition—two mechanistically and structurally incompatible activities.

5-HT2A antagonist CNS polypharmacology Piperazinylcarbonylquinoline Patent Markush

Application Scenarios for 4-Ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline Based on Available Evidence


Scenario 1: CNS Drug Discovery — 5-HT2A Antagonist Lead Optimization

Based on its membership in the piperazinylcarbonylquinoline patent class (US7329749), the compound is most appropriately deployed as a starting scaffold or reference compound in 5-HT2A antagonist lead optimization programs targeting schizophrenia, depression, or anxiety disorders [1]. The ethylpiperazine and 4-methylphenyl substitution pattern provides a structurally distinct starting point from the exemplars in the patent literature, offering medicinal chemists a differentiated chemical series for SAR expansion. Researchers should directly verify 5-HT2A binding affinity using [³H]ketanserin displacement assays before committing to large-scale synthesis.

Scenario 2: Antibacterial and Antitubercular Screening in 2,4,6-Substituted Quinoline-Piperazine Series

Given the potent antitubercular activity reported for structurally related 2,4,6-substituted quinoline-piperazine hybrids (MIC as low as 0.07 μM against M. tuberculosis H37Rv) [1], this compound—with its unique 4-ethoxy/ethylpiperazine/4-methylphenyl combination—represents a chemically differentiated candidate for inclusion in medium-throughput antibacterial screening cascades. Users should benchmark activity against the published series from Gnanavelu et al. (2023) to identify whether the specific substituent combination confers potency advantages against drug-resistant Gram-positive or mycobacterial strains.

Scenario 3: Chemical Biology — Selective Pharmacological Probe for Serotonergic Target Deconvolution

The dual characteristic of being a patent-class 5-HT2A antagonist scaffold [1] combined with a substitution pattern not previously exemplified in peer-reviewed literature makes this compound suitable as a selective pharmacological probe. When used alongside structurally matched inactive analogs (e.g., the 4-phenylpiperazine or thiomorpholine variant with higher ClogP), it can help deconvolve whether observed cellular phenotypes are driven by 5-HT2A engagement or off-target effects related to general quinoline-piperazine membrane activity.

Scenario 4: Synthetic Methodology Development — Regioselective Quinoline Functionalization

The 6-carbonyl-4-ethoxy-2-aryl substitution pattern of the target compound is relatively unusual in the quinoline literature compared to the more common 4- and 7-substituted analogs. This makes the compound a valuable test substrate for developing and validating new regioselective coupling methods on the quinoline core—for example, Pd-catalyzed C–H activation at the remaining unsubstituted positions (3, 5, 7, 8)—where the 6-carbonyl group serves as a directing or deactivating moiety whose effect can be quantitatively compared to other positional isomers [1].

Quote Request

Request a Quote for 4-ethoxy-6-(4-ethylpiperazine-1-carbonyl)-2-(4-methylphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.